8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core modified at two key positions:
- Position 8: A 4-(morpholine-4-sulfonyl)benzoyl group, which introduces a sulfonamide-linked aromatic ring with a morpholine moiety.
- Position 3: A 1H-1,2,3-triazol-1-yl group, likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
The morpholine sulfonyl group may improve aqueous solubility compared to non-polar substituents, while the triazole ring contributes to metabolic stability and π-stacking interactions in biological targets.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c26-20(25-16-3-4-17(25)14-18(13-16)24-8-7-21-22-24)15-1-5-19(6-2-15)30(27,28)23-9-11-29-12-10-23/h1-2,5-8,16-18H,3-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQEICFTPGACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic derivative that incorporates a morpholine sulfonyl group and a triazole moiety, which are known for their biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds featuring morpholine and triazole moieties. For instance, derivatives of morpholine have been shown to exhibit significant antibacterial activity against various pathogens. A study evaluating 1-benzhydryl-sulfonyl derivatives demonstrated that certain compounds exhibited potent antimicrobial effects against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the morpholine sulfonyl group in these compounds is believed to enhance their interaction with microbial targets.
Anticancer Activity
The anticancer potential of Mannich bases, which include compounds similar in structure to the target compound, has been extensively documented. These compounds have shown efficacy against various cancer cell lines, including cervical (HeLa), liver (HepG2), and lung (A549) cancer cells . The structural diversity provided by the incorporation of morpholine and triazole groups could contribute to their cytotoxic effects, potentially leading to the development of novel anticancer agents.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, triazole derivatives are known to inhibit enzymes involved in cell proliferation and survival pathways . Additionally, the morpholine sulfonyl group may enhance solubility and bioavailability, facilitating better pharmacokinetic profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications on the benzoyl and triazole rings can significantly influence the potency and selectivity of these compounds against various biological targets .
| Modification | Effect on Activity |
|---|---|
| Substitution on benzoyl ring | Enhances antibacterial activity |
| Variations in triazole structure | Alters anticancer efficacy |
| Morpholine sulfonyl group presence | Increases solubility and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of morpholine-containing compounds:
- Antimicrobial Efficacy : A series of morpholine derivatives were tested against common bacterial pathogens, revealing significant inhibition at low micromolar concentrations.
- Cytotoxicity Assays : Compounds similar to this compound demonstrated cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition Studies : The potential for these compounds to act as enzyme inhibitors was evaluated through molecular docking studies, suggesting strong binding affinities for target enzymes involved in cancer metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Triazole vs. Pyrazole Substituents : The 1,2,3-triazole in the target compound and offers superior metabolic stability compared to 1,2,4-triazole in , which may exhibit different tautomeric properties .
- Sulfonyl vs. Benzoyl Groups : The morpholine sulfonyl group in the target compound increases hydrophilicity (predicted pKa ~2.79 ) compared to trifluoromethylbenzoyl in , which prioritizes lipophilicity.
- Synthetic Flexibility : The CuAAC method for triazole formation is widely adaptable, whereas pyrazole sulfonamides in require multi-step sulfonation and coupling.
Physicochemical and Pharmacokinetic Properties
- Boiling Point/Density : The bromophenyl analog has a predicted boiling point of 569.4°C and density of 1.77 g/cm³, suggesting high thermal stability. The target compound’s morpholine group may lower melting points due to increased amorphous character.
- Solubility : The morpholine sulfonyl group likely improves aqueous solubility (>1 mg/mL) compared to lipophilic analogs like , which may require formulation aids.
- Plasma Stability : Plasma extraction methods for analogs (e.g., centrifugation at 21,100 g ) suggest these compounds are stable in biological matrices, though substituents influence protein binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
